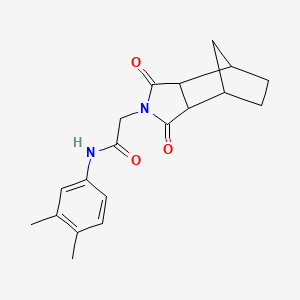![molecular formula C15H14N4O2S B11593407 2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11593407.png)
2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both imidazole and pyridine rings in its structure contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of high-throughput reactors and continuous flow systems to ensure consistent product quality and yield. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine core can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and the types of substituents attached.
Benzoimidazoles: These compounds have a fused benzene ring, which alters their chemical properties and biological activities.
Uniqueness
2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide is unique due to the presence of both the imidazo[4,5-b]pyridine core and the sulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of features makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C15H14N4O2S |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14N4O2S/c1-21-11-5-2-4-10(8-11)17-13(20)9-22-15-18-12-6-3-7-16-14(12)19-15/h2-8H,9H2,1H3,(H,17,20)(H,16,18,19) |
Clave InChI |
WQJUGCVJCAGOPW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-hydroxy-3-methoxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B11593324.png)
![9-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11593326.png)
![(5Z)-3-cyclohexyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11593331.png)
![3-(4-Methylphenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11593339.png)
![6-(4-hydroxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11593351.png)

![1-(3-Chlorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B11593358.png)
![6-amino-8-(5-bromo-2-ethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11593359.png)
![(5Z)-2-(3-chlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593360.png)
![6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B11593362.png)
![4',8'-dimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]](/img/structure/B11593365.png)
![(5Z)-5-({3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11593371.png)
![N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11593382.png)

